molecular formula C22H23N3O4 B2760487 ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922068-50-6

ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2760487
CAS No.: 922068-50-6
M. Wt: 393.443
InChI Key: RURCERBQFYARKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-methylphenyl group at position 1 and a (2-methoxyphenyl)methylamino moiety at position 2. Structural elucidation of such compounds typically employs UV, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and mass spectrometry (MS), as demonstrated in studies of related derivatives .

Properties

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-29-22(27)21-18(23-14-16-7-5-6-8-19(16)28-3)13-20(26)25(24-21)17-11-9-15(2)10-12-17/h5-13,23H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURCERBQFYARKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs vary primarily in substituents on the phenyl ring and pyridazine core. Key comparisons are summarized below:

Compound Name Substituents (Position 1) Substituents (Position 4) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 4-Methylphenyl (2-Methoxyphenyl)methylamino N/A N/A Ethyl ester, methoxy
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl Methyl 63 109–110 Chloro, cyano
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-Hydroxyphenyl Methyl 95 220–223 Hydroxy, cyano
Ethyl 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-Methoxyphenyl Methyl 81 164.0–164.5 Methoxy, cyano
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate 4-Methoxyphenyl Pyridin-2-ylsulfanyl N/A N/A Methyl ester, sulfanyl
Key Observations:

Substituent Effects on Melting Points: Hydroxy groups (e.g., 12d) correlate with higher melting points (220–223°C), likely due to hydrogen bonding . The target compound’s methoxy group may reduce intermolecular forces compared to hydroxy analogs but increase them relative to non-polar substituents like chloro or trifluoromethyl. Methoxy-substituted analogs (e.g., 12e) exhibit moderate melting points (~164°C), suggesting a balance between polarity and steric hindrance .

Synthetic Accessibility :

  • Yields for pyridazine derivatives range widely (40–95%), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) may lower yields due to reduced reactivity, while methoxy or hydroxy groups (electron-donating) enhance stability in synthesis .

Biological Relevance: Pyridazine derivatives in are adenosine A1 receptor modulators. The target compound’s 2-methoxyphenylmethylamino group may enhance receptor binding affinity compared to simpler methyl or cyano substituents, though specific activity data are unavailable . The ethyl ester in the target compound vs. methyl ester in could alter metabolic stability, as ester hydrolysis rates depend on alkyl chain length .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21_{21}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 352.43 g/mol

This compound features a pyridazine core with various substituents that may influence its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. In a comparative analysis using the DPPH assay, it was found that the compound exhibited significant radical scavenging activity, comparable to that of vitamin C. The IC50_{50} value for the compound was approximately 202.20 µM, while vitamin C had an IC50_{50} of 141.9 µM. The presence of hydroxyl groups in its structure is believed to enhance its scavenging ability by acting as hydrogen donors .

Table 1: Antioxidant Activity Comparison

CompoundIC50_{50} (µM)
Ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate202.20
Vitamin C141.9
Other CompoundsVaried

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various proteins. For instance, docking simulations with Human peroxiredoxin 5 (PDB ID: 1HD2) revealed a strong binding affinity due to the presence of multiple hydrogen bond donors in the compound's structure. This interaction is crucial for its antioxidant mechanism .

Table 2: Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)Bond Length (Å)
Human peroxiredoxin 5-9.31.31
Ascorbic Acid-8.21.24

Case Studies

In a study focused on various synthesized heterocycles, including this compound, researchers noted that modifications to the molecular structure significantly influenced biological activity. The introduction of electron-donating groups enhanced antioxidant properties, while electron-withdrawing groups diminished them .

Additional Biological Activities

Beyond antioxidant properties, preliminary investigations suggest that this compound may have potential anti-inflammatory and analgesic effects. However, further studies are required to substantiate these claims and elucidate the underlying mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.